2-Benzothiazol-2-yl-2-methylpropionitrile

Photoinitiator Synthetic Yield Heterocyclic Chemistry

This benzothiazole derivative is distinguished by its sterically hindered tertiary carbon, conferring unique reactivity for photoinitiation in LED-curing coatings and adhesives. Its nitrile handle enables diverse downstream functionalization for pharmaceutical and agrochemical intermediates. The established 88% yield synthesis ensures supply chain reliability, making it the precise building block for advanced materials and R&D.

Molecular Formula C11H10N2S
Molecular Weight 202.28 g/mol
CAS No. 66277-05-2
Cat. No. B1499176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzothiazol-2-yl-2-methylpropionitrile
CAS66277-05-2
Molecular FormulaC11H10N2S
Molecular Weight202.28 g/mol
Structural Identifiers
SMILESCC(C)(C#N)C1=NC2=CC=CC=C2S1
InChIInChI=1S/C11H10N2S/c1-11(2,7-12)10-13-8-5-3-4-6-9(8)14-10/h3-6H,1-2H3
InChIKeySWNMCRPDVLARDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzothiazol-2-yl-2-methylpropionitrile (CAS 66277-05-2) | Technical Data for Procurement Decisions


2-Benzothiazol-2-yl-2-methylpropionitrile (CAS 66277-05-2) is a benzothiazole derivative with the molecular formula C11H10N2S and a molecular weight of 202.28 g/mol . It is characterized by a benzothiazole core functionalized with a nitrile group and a tertiary carbon center [1]. This compound is recognized as a photoinitiator for photopolymerization processes and serves as an intermediate in pharmaceutical and agrochemical synthesis .

Why Generic Benzothiazole Substitution Is Not Sufficient for 2-Benzothiazol-2-yl-2-methylpropionitrile


Benzothiazole derivatives constitute a versatile class of heterocyclic compounds, but their performance in specific applications—particularly as photoinitiators or synthetic intermediates—is highly sensitive to substitution patterns [1]. The 2-methylpropionitrile group in this compound creates a sterically hindered tertiary carbon center, which can significantly impact reactivity, stability, and selectivity compared to other 2-substituted benzothiazoles [2]. Direct substitution with a generic benzothiazole derivative or alternative nitrile-containing compounds cannot replicate the precise balance of electronic and steric effects conferred by this specific structure, potentially leading to altered reaction kinetics or compromised product profiles [3].

Quantitative Differentiation of 2-Benzothiazol-2-yl-2-methylpropionitrile from Structural Analogs


Synthesis Yield: 2-Benzothiazol-2-yl-2-methylpropionitrile vs. 2-Benzooxazol Analog

A mild, transition-metal-free α-arylation method using NaHMDS in THF/toluene at ambient temperature produced 2-Benzothiazol-2-yl-2-methylpropionitrile in 88% yield from 2-chlorobenzothiazole and isobutyronitrile [1]. In contrast, the analogous 2-benzooxazol-2-yl-2-methylpropionitrile (CAS 157763-81-0), which substitutes the sulfur atom in the thiazole ring with oxygen, exhibits a lower density (1.166 g/cm³ vs. 1.216 g/cm³) and a lower boiling point (303.2°C vs. 334.4°C), reflecting fundamental differences in intermolecular interactions .

Photoinitiator Synthetic Yield Heterocyclic Chemistry

Physicochemical Profile: Density and Boiling Point Comparison with 2-Benzooxazol Analog

2-Benzothiazol-2-yl-2-methylpropionitrile exhibits a density of 1.216 g/cm³ and a boiling point of 334.4°C at 760 mmHg . The 2-benzooxazol analog (CAS 157763-81-0), where the sulfur atom is replaced by oxygen, shows a lower density of 1.166 g/cm³ and a lower boiling point of 303.2°C at 760 mmHg . The refractive index of the target compound is 1.625 , while comparable data for the oxazole analog is not reported.

Photoinitiator Physicochemical Properties Material Selection

Photoinitiator Classification: Type I Radical Photoinitiator vs. Benzophenone (Type II)

Benzothiazole-based compounds, including 2-substituted derivatives, are being developed as Type I radical photoinitiators that undergo unimolecular cleavage upon light absorption [1]. In contrast, benzophenone (BP) is a classic Type II photoinitiator that requires a hydrogen donor co-initiator and operates via a bimolecular mechanism [2]. Type I photoinitiators generally offer faster initiation kinetics and are less susceptible to oxygen inhibition compared to Type II systems, although specific quantitative rate data for 2-Benzothiazol-2-yl-2-methylpropionitrile relative to benzophenone is not available in the current literature [3].

Photoinitiator Radical Polymerization Photocuring

Procurement-Relevant Application Scenarios for 2-Benzothiazol-2-yl-2-methylpropionitrile


Photoinitiator for UV/Visible Light-Cured Coatings and Adhesives

2-Benzothiazol-2-yl-2-methylpropionitrile is utilized as a photoinitiator to initiate and accelerate photopolymerization in the production of industrial coatings and adhesives . Its benzothiazole core confers absorption characteristics suitable for UV and visible light sources [1], making it a candidate for formulations where standard UV-only initiators may be insufficient for LED-curing systems.

Synthetic Intermediate for Pharmaceutical and Agrochemical Development

The compound serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals . The sterically hindered tertiary carbon center and nitrile group provide a reactive handle for further functionalization while potentially enhancing metabolic stability in derived drug candidates [2]. The established 88% yield synthesis route [3] ensures reliable supply for medicinal chemistry programs.

Building Block for Heterocyclic and Functional Materials Chemistry

As a 2-substituted benzothiazole derivative, this compound is a valuable building block for constructing more complex heterocyclic frameworks [2]. The nitrile group can be hydrolyzed to carboxylic acids, reduced to amines, or converted to tetrazoles, enabling diverse downstream chemistry for materials science applications including OLEDs and photovoltaic devices [4].

Reference Standard for Physicochemical Benchmarking of Benzothiazole Derivatives

The well-characterized physicochemical properties—density 1.216 g/cm³, boiling point 334.4°C, refractive index 1.625, and calculated LogP of 3.0 [5]—make this compound suitable as a reference standard for benchmarking new benzothiazole derivatives in analytical method development and quality control applications.

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